molecular formula C11H16N6O B6643685 N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide

N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide

Cat. No. B6643685
M. Wt: 248.28 g/mol
InChI Key: HROMDDRXLNWCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G-protein-coupled receptors that are activated by extracellular nucleotides, such as adenosine triphosphate (ATP) and uridine triphosphate (UTP). The P2Y1 receptor is involved in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission. MRS2500 has been widely used in scientific research to investigate the role of P2Y1 receptors in these processes.

Mechanism of Action

N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide is a selective antagonist of the P2Y1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. The P2Y1 receptor is involved in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission. By blocking the P2Y1 receptor, N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide can inhibit these processes.
Biochemical and physiological effects:
N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo. It has also been shown to reduce vasoconstriction and blood pressure in animal models. In addition, N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide has been shown to affect neurotransmission and synaptic plasticity in the brain.

Advantages and Limitations for Lab Experiments

The main advantage of using N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically investigate the role of this receptor in different physiological processes. However, one limitation of using N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide is its potential off-target effects. It is important for researchers to carefully control for these effects when interpreting their results.

Future Directions

There are several future directions for research involving N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide. One area of interest is the role of P2Y1 receptors in cancer. It has been shown that P2Y1 receptors are overexpressed in various types of cancer, including breast cancer and prostate cancer. N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide could be used to investigate the role of P2Y1 receptors in cancer progression and metastasis. Another area of interest is the role of P2Y1 receptors in pain and inflammation. N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide could be used to investigate the potential therapeutic benefits of targeting P2Y1 receptors in these conditions. Finally, N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide could be used to investigate the role of P2Y1 receptors in other physiological processes, such as immune function and metabolism.

Synthesis Methods

N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide can be synthesized using a multi-step process. The first step involves the reaction of 2,6-dimethyl-4-nitrophenol with ethyl 2-bromoacetate to form 2,6-dimethyl-4-nitrophenyl-2-bromoacetate. This compound is then reacted with 6-amino-7H-purin-2-ylamine to form the intermediate compound 3-(6-amino-7H-purin-2-ylamino)-2,2-dimethylpropanoic acid ethyl ester. The final step involves the hydrolysis of the ethyl ester to form N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide.

Scientific Research Applications

N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide has been used in various scientific research studies to investigate the role of P2Y1 receptors in different physiological processes. For example, N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide has been used to study the role of P2Y1 receptors in platelet aggregation and thrombosis. It has also been used to investigate the role of P2Y1 receptors in vasoconstriction and blood pressure regulation. In addition, N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide has been used to study the role of P2Y1 receptors in neurotransmission and synaptic plasticity.

properties

IUPAC Name

N,2,2-trimethyl-3-(7H-purin-6-ylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O/c1-11(2,10(18)12-3)4-13-8-7-9(15-5-14-7)17-6-16-8/h5-6H,4H2,1-3H3,(H,12,18)(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROMDDRXLNWCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC=NC2=C1NC=N2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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